Prostaglandin F2alpha 1,11-lactone
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Overview
Description
Prostaglandin F2alpha 1,11-lactone is a lipid-soluble prodrug of Prostaglandin F2alpha. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is particularly noted for its metabolic stability on the corneal surface and conjunctiva, making it a valuable compound in ophthalmic research and treatment, especially for glaucoma .
Preparation Methods
The synthesis of Prostaglandin F2alpha 1,11-lactone involves several key steps:
Corey Procedure: This method uses δ-lactone and γ-lactone intermediates with multiple stereocenters on the cyclopentane fragment to link the prostaglandin side chains.
Chemoenzymatic Synthesis: This approach involves the formation of a common intermediate, bromohydrin, which is then converted into the desired prostaglandin through a series of nickel-catalyzed cross-couplings and Wittig reactions.
Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Prostaglandin F2alpha 1,11-lactone undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into ketones or aldehydes.
Reduction: This process can reduce ketones or aldehydes back to hydroxyl groups.
The major products formed from these reactions include various prostaglandin analogs and derivatives, which are useful in further research and therapeutic applications.
Scientific Research Applications
Prostaglandin F2alpha 1,11-lactone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other prostaglandins and their analogs.
Biology: Its metabolic stability makes it a valuable tool for studying prostaglandin pathways and their biological effects.
Industry: The compound’s stability and effectiveness make it a candidate for developing new therapeutic agents.
Mechanism of Action
Prostaglandin F2alpha 1,11-lactone exerts its effects by interacting with prostaglandin receptors, particularly the FP receptor. This interaction activates G protein-coupled receptor pathways, leading to various physiological responses such as the regulation of intraocular pressure in the eye . The compound’s stability allows for prolonged action, making it effective in therapeutic applications.
Comparison with Similar Compounds
Prostaglandin F2alpha 1,11-lactone is unique due to its metabolic stability and specific receptor interactions. Similar compounds include:
Latanoprost: Another prostaglandin analog used in glaucoma treatment, but with different solubility and clearance properties.
Travoprost: Similar to latanoprost, used for reducing intraocular pressure.
Tafluprost: Known for its stability and effectiveness in ocular applications.
These compounds share similar therapeutic uses but differ in their pharmacokinetic properties and receptor interactions, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1R,10R,11S,13R)-11-hydroxy-13-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[8.2.1]tridec-7-en-3-one |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-17-16-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4?,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
KBFCVOAVUKWCPS-YEPAHSTCSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2CC=CCCCC(=O)O[C@@H]1C[C@@H]2O)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC=CCCCC(=O)OC1CC2O)O |
Origin of Product |
United States |
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